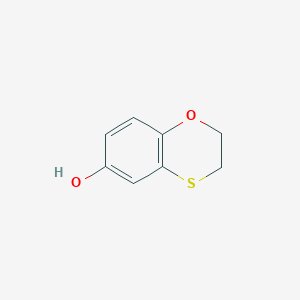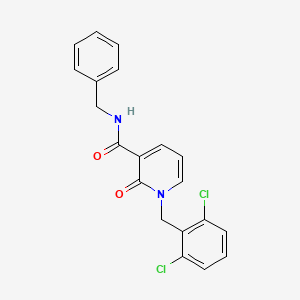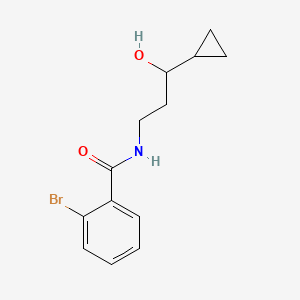
2,3-Dihydro-1,4-benzoxathiin-6-ol
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzoxathiin-6-ol is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzoxathiin-6-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antioxidant, and serotonin (5-HT2C) inhibitor.
Agrochemicals: The compound has applications as an artificial sweetener and estrogenic agent.
Material Science: It is used in the development of new materials with unique properties due to its heterocyclic structure.
Safety and Hazards
The safety information for 2,3-Dihydro-1,4-benzoxathiin-6-ol includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact withEstrogen receptor alpha and Tyrosine-protein phosphatase non-receptor type 1 .
Mode of Action
It is known that the compound can form oximes and hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that 2,3-dihydrobenzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents . This suggests that the compound may interact with multiple biochemical pathways related to these functions.
Result of Action
Similar compounds have shown significant increase of apoptotic cells when used in cancerous cells .
Méthodes De Préparation
The synthesis of 2,3-Dihydro-1,4-benzoxathiin-6-ol can be achieved through several methods:
Intermolecular Cyclization: This method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide.
Ring Contractions and Expansions: This method includes the reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents.
Analyse Des Réactions Chimiques
2,3-Dihydro-1,4-benzoxathiin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1,4-benzoxathiin-6-ol can be compared with other similar compounds such as:
Phenoxathiine: Another oxygen- and sulfur-containing heterocyclic compound with similar biological activities.
Benzoxathiine Derivatives: Various derivatives of benzoxathiine have been studied for their unique properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in different fields of research.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzoxathiin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXYKDKZEOEBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(O1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)
![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)
![(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2956142.png)

![tert-butylN-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B2956145.png)
![3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide](/img/structure/B2956146.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)
![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2956155.png)
![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)

